Sco-peg3-nhs

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C22H32N2O9 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C22H32N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h18H,1-4,6,8-17H2,(H,23,28) |

InChI Key |

IXQPURUAEGAVFD-UHFFFAOYSA-N |

Canonical SMILES |

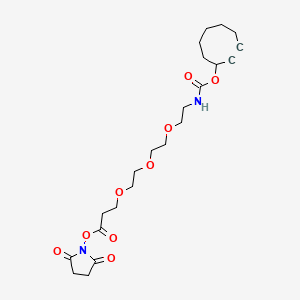

C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Sco-peg3-nhs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure and functional components of the bifunctional crosslinker, Sco-peg3-nhs. This reagent is of significant interest in the fields of bioconjugation, chemical biology, and drug development, particularly in the construction of antibody-drug conjugates (ADCs) and targeted drug delivery systems.

Core Structure and Components

This compound is a heterobifunctional crosslinker composed of three key moieties: a strained cyclooctyne (Sco), a polyethylene glycol spacer (peg3), and an N-hydroxysuccinimide (NHS) ester. The systematic name for the compound with CAS number 2141976-25-0 is 2,5-Dioxopyrrolidin-1-yl 1-(cyclooct-2-yn-1-yloxy)-1-oxo-5,8,11-trioxa-2-azatetradecan-14-oate.

The molecular formula is C₂₂H₃₂N₂O₉, and it has a molecular weight of approximately 468.5 g/mol .[1][2]

The Strained Cyclooctyne (Sco) Moiety

The "Sco" component refers to a strained cyclooctyne ring. This functional group is notable for its high reactivity in copper-free click chemistry reactions, specifically in strain-promoted alkyne-azide cycloadditions (SPAAC). The inherent ring strain of the cyclooctyne allows it to react rapidly and specifically with azide-containing molecules without the need for a cytotoxic copper catalyst. This makes it an ideal component for bioconjugation in living systems.

The Triethylene Glycol Spacer (peg3)

A three-unit polyethylene glycol (PEG) spacer, denoted as "peg3," links the Sco and NHS ester moieties. This hydrophilic spacer offers several advantages in biological applications:

-

Increased Solubility: The PEG linker enhances the water solubility of the entire molecule and its subsequent conjugates, which is crucial for working in aqueous biological environments.

-

Reduced Steric Hindrance: The length and flexibility of the PEG spacer minimize steric hindrance between the conjugated molecules, allowing for more efficient reactions.

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, potentially extending its circulation half-life and reducing immunogenicity.

The N-Hydroxysuccinimide (NHS) Ester

The molecule is terminated with an N-hydroxysuccinimide (NHS) ester. This functional group is highly reactive towards primary amines (-NH₂) found on biomolecules such as the side chains of lysine residues and the N-terminus of proteins. The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond. This reaction is most efficient at a pH range of 7.2 to 9.

Quantitative Data

The following table summarizes key quantitative information for this compound.

| Property | Value | Reference |

| CAS Number | 2141976-25-0 | [1] |

| Molecular Formula | C₂₂H₃₂N₂O₉ | [2] |

| Molecular Weight | 468.5 g/mol | [3] |

| Purity | > 95% |

Experimental Protocols

While specific experimental protocols should be optimized for each application, a general two-step conjugation strategy is typically employed when using this compound to link two biomolecules (e.g., a protein and an azide-modified molecule).

Step 1: Reaction of NHS Ester with a Primary Amine

Objective: To attach the Sco-peg3 linker to a protein or other amine-containing molecule.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis equipment

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use as the NHS ester is susceptible to hydrolysis.

-

Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. Reaction time and temperature are key parameters for optimization.

-

Remove the excess, unreacted this compound using a desalting column or through dialysis against an appropriate buffer.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Objective: To conjugate the Sco-labeled protein with an azide-containing molecule.

Materials:

-

Sco-labeled protein from Step 1

-

Azide-modified molecule of interest

Procedure:

-

Add the azide-modified molecule to the solution of the Sco-labeled protein.

-

The reaction will proceed without the need for a catalyst. The incubation time will depend on the concentration of the reactants and can range from 1 to 24 hours.

-

The reaction can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.

-

Once the reaction is complete, the final conjugate can be purified using standard chromatography techniques (e.g., size-exclusion or affinity chromatography).

Visualizations

Structure of this compound

Caption: A simplified diagram illustrating the three core components of the this compound crosslinker.

Two-Step Bioconjugation Workflow

Caption: A logical workflow for a two-step bioconjugation using this compound.

References

In-Depth Technical Guide to Sco-peg3-nhs: Chemical Properties, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and common applications of Sco-peg3-nhs, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document details the core characteristics of the molecule, protocols for its use, and visual representations of relevant chemical and experimental workflows.

Core Chemical Properties

This compound, with the CAS number 2141976-25-0, is a chemical compound featuring a cyclooctyne group (SCO) and an N-hydroxysuccinimide (NHS) ester linked by a three-unit polyethylene glycol (PEG) spacer. This structure allows for a two-step conjugation strategy, making it a versatile tool in the covalent modification of biomolecules.[1][2]

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C22H32N2O9 | [3] |

| Molecular Weight | 468.50 g/mol | [3] |

| CAS Number | 2141976-25-0 | [3] |

| Appearance | Yellow to brown liquid | |

| Purity | Typically ≥90% or >95% | |

| Solubility | Soluble in DMSO, DMF, DCM | Inferred from similar PEG-NHS esters |

Stability and Storage

Proper handling and storage of this compound are crucial to maintain its reactivity and ensure reproducible experimental outcomes.

Table 2: Stability and Storage Recommendations

| Condition | Recommendation | Reference(s) |

| Long-term Storage (Solid) | Store at -20°C, sealed and protected from moisture. | |

| Storage in Solvent | -80°C for up to 6 months; -20°C for up to 1 month. | |

| General Handling | Equilibrate vial to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use as the NHS ester is susceptible to hydrolysis. |

The stability of the NHS ester is pH-dependent, with hydrolysis rates increasing at higher pH values. Optimal reaction conditions for conjugation to primary amines are typically between pH 7.2 and 8.5.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the modification of proteins and other amine-containing molecules. These protocols are based on general procedures for PEG-NHS esters and should be optimized for specific applications.

General Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound solution to the protein solution. A 20-fold molar excess is a common starting point for antibodies.

-

Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to react with any excess NHS ester.

-

Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer.

-

Characterization: Analyze the conjugate to determine the degree of labeling, purity, and functionality.

Signaling Pathways and Applications

While specific signaling pathways directly involving this compound are not extensively documented, its utility lies in the creation of tools to study such pathways. As a PROTAC (Proteolysis-Targeting Chimera) linker, this compound can be used to synthesize molecules that induce the degradation of specific target proteins, thereby allowing for the investigation of their roles in signaling cascades.

The bifunctional nature of this compound allows for a modular approach to bioconjugate synthesis. The SCO group can react with azide-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry. This enables the attachment of a wide range of functionalities, such as fluorescent dyes, drugs, or affinity tags, to the protein of interest.

Conclusion

This compound is a valuable reagent for researchers in drug development and chemical biology. Its defined PEG3 spacer, coupled with the dual reactivity of the SCO and NHS ester groups, provides a versatile platform for the synthesis of complex bioconjugates. The protocols and information provided in this guide serve as a foundation for the successful application of this compound in a variety of research settings. As with any chemical reagent, optimal results will be achieved through careful planning, execution, and characterization of the final products.

References

The Strategic Role of Sco-peg3-nhs in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. This technical guide provides a comprehensive overview of the mechanism of action of a specific linker, Sco-peg3-nhs, in the context of PROTAC design and function. We will delve into its conjugation chemistry, its impact on the PROTAC's biological activity, and provide detailed experimental protocols for its incorporation into a PROTAC molecule.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This event-driven mechanism allows for the catalytic degradation of target proteins, offering a distinct advantage over traditional occupancy-based inhibitors.[3] The success of a PROTAC is heavily reliant on the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4]

The linker connecting the two ligands plays a pivotal role in this process. It is not merely a spacer but an active component that influences the overall properties of the PROTAC.[4] The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the target protein and the E3 ligase within the ternary complex.

The Role of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are commonly employed in PROTAC design due to their favorable physicochemical properties.

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.

-

Improved Cell Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt a conformation that masks its polar surface area, potentially improving its ability to cross the cell membrane.

-

Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving an optimal conformation for the formation of a stable ternary complex. A linker that is too short may lead to steric hindrance, while a linker that is too long might result in an unproductive complex. Research suggests that a linker length of 10-12 atoms, which is consistent with a PEG3-containing linker, can be highly effective for protein degradation.

This compound: A Detailed Profile

This compound is a PROTAC linker that incorporates a three-unit polyethylene glycol (PEG3) chain. One terminus of the linker is designed for attachment to a ligand, while the other end features an N-Hydroxysuccinimide (NHS) ester.

| Property | Value |

| Molecular Formula | C22H32N2O9 |

| Molecular Weight | 468.5 g/mol |

| CAS Number | 2141976-25-0 |

Table 1: Physicochemical Properties of this compound.

The key functional group of this linker for PROTAC synthesis is the NHS ester. NHS esters are highly reactive towards primary amines, forming stable amide bonds. This makes this compound a valuable tool for conjugating to ligands that possess a primary amine handle.

Mechanism of Action of this compound in PROTACs

The primary mechanism of action of this compound in PROTACs is to serve as a flexible and hydrophilic linker that covalently connects a target protein ligand to an E3 ligase ligand. Its specific contributions are:

-

Conjugation Chemistry: The NHS ester of this compound reacts specifically with primary amines on a pre-selected ligand (either for the target protein or the E3 ligase) to form a stable amide bond. This reaction is typically carried out in a non-amine-containing buffer at a slightly alkaline pH (7.2-8.5). The formation of this covalent bond is the initial step in constructing the final PROTAC molecule.

-

Ternary Complex Formation: Once incorporated into the PROTAC, the PEG3 chain of the linker provides the necessary length and flexibility to allow the two ligands to simultaneously bind to their respective proteins (the target protein and the E3 ligase). This facilitates the formation of a productive ternary complex, which is essential for the subsequent ubiquitination of the target protein.

-

Physicochemical Modulation: The hydrophilic PEG3 chain can enhance the overall solubility of the final PROTAC molecule, which is often a challenge for these large molecules. This improved solubility can positively impact the PROTAC's pharmacokinetic properties.

Experimental Protocols

General Protocol for Conjugation of this compound to an Amine-Containing Ligand

This protocol describes the general procedure for reacting this compound with a ligand (either for the protein of interest or the E3 ligase) that contains a primary amine.

Materials:

-

Amine-containing ligand

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

Ligand Preparation: Dissolve the amine-containing ligand in the reaction buffer to a final concentration of 1-10 mg/mL.

-

This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the ligand solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15 minutes at room temperature.

-

Purification: Purify the resulting ligand-linker conjugate using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the product by LC-MS and NMR.

Western Blotting to Assess PROTAC-mediated Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following treatment with a PROTAC synthesized using the this compound linker.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for the target protein. After washing, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and Dmax (the maximum degradation achieved).

Visualizations

Caption: General mechanism of action of a PROTAC.

Caption: Experimental workflow for PROTAC synthesis.

Conclusion

The this compound linker is a valuable and versatile tool in the design and synthesis of PROTACs. Its PEG3 component offers a balance of flexibility and hydrophilicity, which can positively influence the solubility and cell permeability of the resulting PROTAC. The NHS ester functionality provides a reliable method for conjugation to amine-containing ligands. A thorough understanding of its mechanism of action and the optimization of its use through well-defined experimental protocols are crucial for the successful development of potent and effective protein degraders. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their PROTAC discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Reactive Nature of SCO-PEG3-NHS: A Technical Guide to its Core Functionality in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental role of the SCO-PEG3-NHS linker, a heterobifunctional reagent designed for two-step bioconjugation. The document will detail the chemistry of its constituent reactive groups, provide comparative data on its expected reactivity, outline comprehensive experimental protocols, and visualize the underlying chemical processes.

Introduction to this compound

This compound, chemically identified as 5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(2-cyclooctyn-1-yl) 14-(2,5-dioxo-1-pyrrolidinyl) ester , is a versatile tool in chemical biology and drug development. Its structure comprises three key components:

-

SCO (Strained Cyclooctyne) Group: A non-activated, monocyclic alkyne that serves as the bioorthogonal reactive handle. Due to significant ring strain, it readily undergoes a [3+2] cycloaddition with azide-modified molecules without the need for a cytotoxic copper catalyst. This reaction is known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

PEG3 (Triethylene Glycol) Spacer: A short, hydrophilic polyethylene glycol linker. This spacer enhances the solubility of the molecule in aqueous buffers, reduces potential steric hindrance during conjugation, and can minimize non-specific interactions of the conjugated molecule.

-

NHS (N-Hydroxysuccinimide) Ester: A highly reactive functional group that readily couples with primary amines (such as the N-terminus of proteins or the side chain of lysine residues) to form stable amide bonds.

This dual functionality allows for a two-step conjugation strategy: first, the NHS ester is used to attach the cyclooctyne-PEG linker to a biomolecule of interest (e.g., an antibody, protein, or peptide). Subsequently, the cyclooctyne moiety can be specifically "clicked" onto a second molecule that has been functionalized with an azide group.

The Role and Reactivity of the SCO Group

The core function of the SCO group lies in its ability to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the formation of a stable triazole linkage in complex biological media with high specificity and efficiency.

Quantitative Reactivity Data

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| Cyclooctyne | OCT | ~2.4 x 10⁻³ | [1] |

| SCO (in this compound) | SCO | ~2-5 x 10⁻³ (Estimated) | N/A |

| Bicyclononyne | BCN | ~1.4 x 10⁻² - 2.4 x 10⁻² | [2][3] |

| Dibenzoannulated cyclooctyne | DIBO | ~1.7 x 10⁻¹ | [2] |

| Dibenzocyclooctyne | DBCO (ADIBO) | ~0.3 - 1.0 | [2] |

| Biarylazacyclooctynone | BARAC | ~0.96 |

Note: The reaction rate for the SCO group is an estimation based on the reactivity of the simplest, non-activated cyclooctyne (OCT). The actual rate may vary.

Experimental Protocols

The use of this compound involves a two-stage process: (1) conjugation of the linker to an amine-containing molecule via the NHS ester, and (2) the bioorthogonal SPAAC reaction with an azide-containing molecule.

Protocol for NHS Ester Conjugation to a Protein

This protocol provides a general guideline for labeling a protein with the this compound linker. Optimization may be required depending on the specific protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS.

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions; do not prepare stock solutions for long-term storage.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS ester.

-

Purification: Remove excess, unreacted this compound and quenching buffer components by using a desalting column, dialysis, or size-exclusion chromatography.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as mass spectrometry (MALDI-TOF or ESI-MS).

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the SCO-functionalized protein and an azide-containing molecule.

Materials:

-

SCO-functionalized protein

-

Azide-containing molecule (e.g., a fluorescent probe, drug molecule, or another biomolecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the SCO-functionalized protein and the azide-containing molecule in the desired reaction buffer.

-

SPAAC Reaction: Add the azide-containing molecule to the SCO-functionalized protein. A 1.5- to 10-fold molar excess of the azide-containing molecule is typically used to ensure complete reaction of the cyclooctyne.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may vary depending on the concentrations of the reactants and the specific azide used. The reaction can be monitored by techniques such as SDS-PAGE (if there is a significant mass change), fluorescence (if using a fluorescent azide), or mass spectrometry.

-

Purification: If necessary, purify the final conjugate to remove any unreacted azide-containing molecule using size-exclusion chromatography, affinity chromatography, or dialysis.

Visualizations of Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involved in using this compound.

References

The Trifunctional Role of Sco-peg3-nhs in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Sco-peg3-nhs, represents a sophisticated tool in the field of bioconjugation, enabling the covalent linkage of molecules to biomolecules with precision and control. This technical guide provides a comprehensive overview of the core functionalities of this compound, with a particular focus on the integral role of its N-hydroxysuccinimide (NHS) ester component. Through a detailed examination of its constituent parts—the Sco (cyclooctyne) moiety, the polyethylene glycol (PEG) linker, and the NHS ester—this document will elucidate the molecule's mechanism of action and its applications in advanced drug development and research.

Core Components and Their Functions

This compound is a molecule comprised of three key functional domains, each contributing a specific and crucial role in the bioconjugation process.

-

Sco (Cyclooctyne) Moiety: The "Sco" component is a cyclooctyne derivative, a strained alkyne that serves as a reactive handle for bioorthogonal chemistry. Specifically, it is poised to react with azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and specific "click chemistry" reaction that proceeds without the need for a cytotoxic copper catalyst. This functionality allows for the subsequent attachment of a secondary molecule of interest after the initial conjugation to a biomolecule.

-

peg3 (Polyethylene Glycol) Linker: The "peg3" portion of the molecule is a hydrophilic spacer arm consisting of three polyethylene glycol units. This linker serves multiple purposes: it enhances the aqueous solubility of the entire construct, reduces potential steric hindrance between the conjugated molecules, and can improve the pharmacokinetic profile of the final bioconjugate by reducing aggregation and immunogenicity.[1]

-

NHS (N-hydroxysuccinimide) Ester: The NHS ester is the primary focus of this guide, as it provides the initial point of covalent attachment to the target biomolecule. It is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[2][3][4][5]

The Pivotal Function of the NHS Ester in this compound

The NHS ester is an amine-reactive functional group that is widely employed in bioconjugation due to its ability to form stable and irreversible amide bonds under mild reaction conditions. This reaction is a cornerstone of protein modification and labeling.

Mechanism of Amine Acylation

The reaction between the NHS ester of this compound and a primary amine on a biomolecule proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a stable amide bond.

Caption: Reaction mechanism of an NHS ester with a primary amine.

Reaction Parameters for Optimal Conjugation

The efficiency of the NHS ester-amine reaction is influenced by several key parameters. Careful control of these conditions is essential to maximize conjugation yield and minimize side reactions.

| Parameter | Recommended Range | Rationale |

| pH | 7.2 - 8.5 | At a slightly alkaline pH, primary amines are deprotonated and more nucleophilic, leading to a faster reaction rate. However, at pH values above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield. |

| Buffer | Amine-free buffers (e.g., PBS, HEPES, borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester and should be avoided. |

| Temperature | 4°C to Room Temperature (25°C) | The reaction can be performed at room temperature for faster kinetics or at 4°C for overnight incubations, which can be beneficial for sensitive proteins. |

| Reactant Ratio | 5- to 20-fold molar excess of this compound | A molar excess of the NHS ester reagent is typically used to drive the reaction to completion and achieve a higher degree of labeling on the target biomolecule. |

Experimental Protocol: Antibody Labeling with this compound

This protocol provides a general procedure for the conjugation of this compound to an antibody. Optimization may be required for specific antibodies and desired degrees of labeling.

Materials

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25)

Procedure

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound solution to the antibody solution.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted this compound and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the labeled antibody.

-

-

Characterization:

-

Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).

-

The degree of labeling (DOL), the average number of this compound molecules per antibody, can be determined using methods such as MALDI-TOF mass spectrometry.

-

Caption: General experimental workflow for antibody conjugation.

Downstream Applications: The Role of the Sco Moiety

Once the this compound linker is successfully conjugated to the target biomolecule via the NHS ester, the Sco (cyclooctyne) moiety becomes available for a subsequent, highly specific reaction. This bioorthogonal "click" reaction with an azide-functionalized molecule opens up a vast array of possibilities for creating complex and multifunctional bioconjugates.

Caption: Two-step bioconjugation strategy using this compound.

This two-step approach allows for a modular and flexible strategy in the design of:

-

Antibody-Drug Conjugates (ADCs): An antibody can be first labeled with this compound, followed by the attachment of a potent cytotoxic drug that has been modified with an azide group.

-

Targeted Imaging Agents: A targeting protein can be conjugated with this compound and then "clicked" to an azide-containing imaging agent, such as a fluorescent dye or a chelator for a radionuclide.

-

PROTACs (PROteolysis TArgeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.

Conclusion

The NHS ester functionality of this compound is the gateway to its utility as a powerful bioconjugation reagent. By providing a reliable and efficient means of attaching the linker to primary amines on biomolecules, it sets the stage for the subsequent utilization of the Sco moiety in bioorthogonal click chemistry. This trifunctional design, combining an amine-reactive group, a hydrophilic spacer, and a bioorthogonal handle, makes this compound a versatile and indispensable tool for researchers and scientists in the development of next-generation therapeutics and diagnostics. The careful control of reaction parameters, as outlined in this guide, will ensure the successful application of this reagent in a wide range of bioconjugation strategies.

References

The Role of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the induced elimination of disease-causing proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to degrade specific proteins of interest (POIs). A critical, yet often underestimated, component of a PROTAC is the linker that connects the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention for their unique properties that profoundly influence the efficacy and druglikeness of these degraders. This guide provides a comprehensive technical overview of the core principles of PEG linkers in TPD, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties.[1] The linker is far more than an inert spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's overall performance.[2] PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design.[3]

The primary role of the linker is to position the target protein and the E3 ligase in a productive orientation to facilitate the transfer of ubiquitin from the E2-conjugating enzyme to a lysine residue on the POI.[4] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[5]

Impact on Physicochemical Properties and Cellular Permeability

A significant challenge in PROTAC development is their large molecular weight and often lipophilic nature, which can lead to poor aqueous solubility and limited cell permeability. PEG linkers, with their inherent hydrophilicity, can significantly improve the solubility of PROTACs. However, the relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating cellular uptake.

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in a non-productive complex where ubiquitination is inefficient. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC efficacy.

| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ERα | 12-atom chain | ~100 | ~70% | MCF-7 | |

| 16-atom chain | ~10 | >90% | MCF-7 | **** | |

| 20-atom chain | ~50 | ~80% | MCF-7 | ||

| BTK | 3 PEG units | >1000 | <20% | Ramos | |

| 4 PEG units | ~10 | ~90% | Ramos | **** | |

| 5 PEG units | ~50 | ~80% | Ramos | ||

| BRD4 | PEG3 | 50 | 85% | HeLa | |

| PEG4 | 25 | 95% | HeLa | **** | |

| PEG5 | 40 | 90% | HeLa |

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. Optimal degradation is often observed within a specific linker length range.

| PROTAC Target | Linker Composition | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |

| BRD4/VHL | Short PEG Linker | 150 | 0.8 | |

| Optimal PEG Linker | 25 | 5.2 | **** | |

| Long PEG Linker | 80 | 1.5 |

Table 2: Influence of PEG Linker Length on Ternary Complex Formation. Kd represents the dissociation constant of the ternary complex (POI-PROTAC-E3 ligase). A lower Kd indicates a more stable complex. Cooperativity (α) is the factor by which the affinity of one protein for the PROTAC is altered by the presence of the other. An α > 1 indicates positive cooperativity, which is often desirable for potent degradation.

Signaling Pathways and Experimental Workflows

The design and evaluation of effective PROTACs require a thorough understanding of the underlying biological pathways and a systematic experimental approach.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PEGylated PROTACs.

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

-

POI ligand with an alkyne functional group.

-

E3 ligase ligand (e.g., pomalidomide) with a primary amine.

-

Bifunctional PEG linker with a carboxylic acid and an azide group (e.g., HOOC-PEGn-N3).

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

-

Click chemistry reagents: Copper(II) sulfate pentahydrate, Sodium ascorbate.

-

Solvents: Anhydrous DMF (N,N-Dimethylformamide), t-BuOH (tert-Butanol), Water.

-

Standard laboratory glassware and purification equipment (HPLC, LC-MS).

Procedure:

Step 1: Coupling of E3 Ligase Ligand to PEG Linker

-

Dissolve the E3 ligase ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the E3 ligase-linker intermediate by flash column chromatography or preparative HPLC.

Step 2: Click Chemistry to Couple POI Ligand

-

Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a mixture of t-BuOH and water (1:1).

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

-

Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

-

Cultured cells expressing the target protein.

-

PROTAC compound dissolved in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, electrophoresis, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This protocol provides a method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.

Materials:

-

HEK293 cells.

-

Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase.

-

Transfection reagent.

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

-

White, opaque 96-well assay plates.

-

Luminometer capable of measuring luminescence at two wavelengths.

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors and seed them into a 96-well plate. Incubate for 24 hours.

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours to allow for labeling of the HaloTag®-E3 ligase.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound and incubate for a specified time (e.g., 90 minutes).

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

BRET Measurement: Immediately measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Protocol 4: Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a PROTAC, which is a key parameter for oral bioavailability.

Materials:

-

Caco-2 cells.

-

Transwell® inserts with a microporous membrane.

-

Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

PROTAC compound.

-

LC-MS/MS for sample analysis.

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay (Apical to Basolateral):

-

Add the PROTAC solution to the apical (upper) chamber.

-

At various time points, collect samples from the basolateral (lower) chamber.

-

-

Permeability Assay (Basolateral to Apical):

-

Add the PROTAC solution to the basolateral chamber.

-

At various time points, collect samples from the apical chamber.

-

-

Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess if the PROTAC is a substrate for efflux transporters.

Conclusion

PEG linkers are a versatile and powerful tool in the design of effective PROTACs. Their ability to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex makes them a cornerstone of modern TPD research. However, the optimal linker is highly dependent on the specific target and E3 ligase pair, necessitating a systematic and empirical approach to linker design and optimization. The quantitative data, detailed protocols, and visual guides provided in this document are intended to empower researchers to rationally design and evaluate novel PEGylated PROTACs with improved therapeutic potential. As our understanding of the intricate interplay between the linker and the components of the ternary complex continues to grow, so too will our ability to develop highly potent and selective protein degraders for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Beginner's Guide to Sco-peg3-nhs in PROTAC Development: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.

This guide provides an in-depth technical overview of a specific and versatile linker, Sco-peg3-nhs , for researchers beginning their journey into PROTAC development. We will dissect its chemical properties, provide detailed experimental protocols for its use, and present quantitative data to guide your research.

Understanding this compound: A Heterobifunctional Linker

The designation "this compound" describes a heterobifunctional linker with three distinct components:

-

Sco (Cyclooctyne): This is a strained alkyne functional group that participates in a highly efficient and bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is copper-free, making it ideal for biological applications as it avoids the cytotoxicity associated with copper catalysts. The cyclooctyne group reacts specifically with an azide group to form a stable triazole linkage.

-

peg3 (Polyethylene Glycol, 3 units): The PEG spacer is a short, hydrophilic chain of three ethylene glycol units. The inclusion of a PEG linker in a PROTAC can enhance aqueous solubility, improve cell permeability, and provide the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

-

nhs (N-Hydroxysuccinimide ester): The NHS ester is a reactive group that readily forms a stable amide bond with primary amines, such as the lysine residues found on the surface of proteins or amine-functionalized small molecules.

The chemical structure of this compound is 5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(2-cyclooctyn-1-yl) 14-(2,5-dioxo-1-pyrrolidinyl) ester. This unique combination of a cyclooctyne and an NHS ester on a PEG backbone allows for a versatile, two-step conjugation strategy for PROTAC synthesis.

PROTAC Synthesis Strategy using this compound

The heterobifunctional nature of this compound lends itself to a modular and efficient two-step synthesis of PROTACs. This approach allows for the separate preparation of the POI ligand and the E3 ligase ligand, which are then sequentially conjugated to the linker.

General Workflow:

-

Functionalization of the first ligand: One of the ligands (either for the POI or the E3 ligase) is synthesized with a primary amine handle. This amine will react with the NHS ester of the this compound linker.

-

Conjugation to the linker (Amide Bond Formation): The amine-functionalized ligand is reacted with this compound to form a stable amide bond. This reaction yields an intermediate where the ligand is attached to the PEG linker, which now has a terminal cyclooctyne group.

-

Functionalization of the second ligand: The second ligand is synthesized with an azide handle.

-

Final PROTAC assembly (SPAAC Reaction): The cyclooctyne-functionalized ligand-linker intermediate is then reacted with the azide-functionalized second ligand via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click" reaction forms a stable triazole ring, completing the synthesis of the final PROTAC.

This workflow is illustrated in the diagram below:

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of a PROTAC using this compound. Note: These protocols may require optimization based on the specific properties of the ligands.

Protocol 1: Conjugation of an Amine-Containing Ligand to this compound

Objective: To form an amide bond between a ligand with a primary amine and the NHS ester of the linker.

Materials:

-

Amine-functionalized ligand (Ligand-NH2)

-

This compound linker

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Analytical HPLC and LC-MS for reaction monitoring

Procedure:

-

Reagent Preparation:

-

Dissolve the Amine-functionalized ligand (1.0 equivalent) in the anhydrous solvent in the reaction vessel.

-

In a separate vial, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

-

-

Reaction Setup:

-

To the solution of the Amine-functionalized ligand, add the tertiary amine base (2.0-3.0 equivalents).

-

Stir the mixture for 5 minutes at room temperature.

-

-

Conjugation:

-

Add the solution of this compound dropwise to the stirring solution of the ligand.

-

Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress should be monitored by LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with brine to remove excess base and other water-soluble impurities.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography or preparative HPLC to yield the Ligand-peg3-Sco intermediate.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate the cyclooctyne-containing intermediate with an azide-functionalized ligand.

Materials:

-

Ligand-peg3-Sco intermediate (from Protocol 1)

-

Azide-functionalized ligand (Ligand-N3)

-

Reaction solvent (e.g., DMSO, DMF, or a mixture of acetonitrile and water)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Analytical HPLC and LC-MS for reaction monitoring

Procedure:

-

Reagent Preparation:

-

Dissolve the Ligand-peg3-Sco intermediate (1.0 equivalent) in the reaction solvent in the reaction vessel.

-

In a separate vial, dissolve the Azide-functionalized ligand (1.0-1.2 equivalents) in the same solvent.

-

-

Reaction Setup:

-

Add the solution of the Azide-functionalized ligand to the stirring solution of the Ligand-peg3-Sco intermediate.

-

-

Conjugation:

-

Stir the reaction mixture at room temperature. SPAAC reactions are typically complete within 1-24 hours.

-

Monitor the reaction progress by LC-MS for the formation of the final PROTAC product and the disappearance of the starting materials.

-

-

Purification:

-

Once the reaction is complete, the final PROTAC can be purified directly from the reaction mixture using preparative HPLC.

-

The fractions containing the pure PROTAC are collected, combined, and lyophilized to yield the final product as a solid.

-

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically evaluated using cellular assays to determine its ability to induce the degradation of the target protein. Key parameters include:

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Below is a table summarizing representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy. While these specific PROTACs may not have been synthesized with this compound, the data provides a benchmark for the expected potency of BRD4-degrading PROTACs.

| PROTAC Name | E3 Ligase Ligand | Target Ligand (BRD4 binder) | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-825 | Pomalidomide (CRBN) | OTX015 | PEG | Burkitt's Lymphoma | <1 | >95 |

| dBET1 | Thalidomide (CRBN) | JQ1 | PEG | MV4;11 | ~1.8 | >98 |

| MZ1 | VHL ligand | JQ1 | PEG | HeLa | ~25 | ~90 |

| QCA570 | Lenalidomide (CRBN) | QCA276 | PEG | MOLM-13 | 0.008 | >95 |

Signaling Pathway Visualization: BRD4 in Cancer

BRD4 is a key transcriptional co-activator that plays a critical role in the expression of oncogenes such as c-MYC. By inducing the degradation of BRD4, PROTACs can effectively downregulate the expression of these cancer-driving genes, leading to cell cycle arrest and apoptosis. The following diagram illustrates a simplified signaling pathway involving BRD4.

PROTAC Development Workflow

The development of a novel PROTAC is a multi-step process that begins with the design and synthesis of the molecule and culminates in its biological evaluation. The following diagram outlines a typical workflow for PROTAC development.

Conclusion

The this compound linker offers a powerful and versatile tool for the synthesis of PROTACs. Its heterobifunctional nature, combining robust NHS ester chemistry with bioorthogonal strain-promoted click chemistry, provides a streamlined and efficient approach to constructing these complex molecules. By understanding the principles outlined in this guide, researchers can confidently incorporate this compound into their PROTAC development programs, paving the way for the discovery of novel therapeutics that target disease-causing proteins for degradation.

The Nexus of Precision: A Technical Guide to Cyclooctyne Linkers in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and targeted therapeutics, the ability to form stable, covalent linkages with high specificity and efficiency is paramount. Among the arsenal of bioorthogonal reactions, the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a particularly powerful tool. This in-depth technical guide delves into the core of SPAAC, focusing on the applications of cyclooctyne linkers—the strained alkynes that drive this exquisitely selective reaction. From fundamental principles to detailed experimental protocols, this document serves as a comprehensive resource for researchers leveraging the precision of cyclooctyne-based click chemistry in drug development, diagnostics, and beyond.

The Engine of Bioorthogonality: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, yielding a stable triazole linkage. Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, rendering it truly bioorthogonal and suitable for applications in living systems.[1] The reaction is driven by the significant ring strain of the cyclooctyne, which dramatically lowers the activation energy of the cycloaddition, enabling it to proceed efficiently at physiological temperatures and pH.[1]

The exquisite selectivity of SPAAC arises from the fact that both the cyclooctyne and azide functional groups are abiotic; they are absent from and non-reactive with native biological molecules such as proteins, nucleic acids, and lipids.[2] This ensures that the ligation occurs exclusively between the intended molecular partners, enabling precise labeling, tracking, and modification of biomolecules in complex biological milieu.[2]

A Spectrum of Reactivity: A Comparative Analysis of Cyclooctyne Linkers

The choice of cyclooctyne linker is a critical determinant of SPAAC reaction kinetics and, consequently, the success of a bioconjugation strategy. The reactivity of different cyclooctynes is primarily governed by their ring strain and electronic properties. A variety of cyclooctyne derivatives have been developed, each with a unique balance of reactivity, stability, and hydrophilicity.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Features & Considerations |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller size, lower lipophilicity, but slower reaction rates.[3] |

| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 | High reactivity, good stability, widely used. |

| 4-Dibenzocyclooctynol | DIBO | ~0.3 - 0.7 | Fast reaction rates, stable. |

| Difluorinated cyclooctyne | DIFO | ~0.076 | Increased reactivity due to electron-withdrawing fluorine atoms. |

| Biarylazacyclooctynone | BARAC | > 1.0 | Among the most reactive cyclooctynes, but can be less stable. |

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

Applications in Drug Development and Beyond

The versatility and bioorthogonality of cyclooctyne linkers have propelled their adoption across a wide range of applications, from fundamental biological research to the development of next-generation therapeutics and diagnostics.

Antibody-Drug Conjugates (ADCs)

SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, a critical aspect in the development of homogeneous and effective ADCs. By introducing an azide or cyclooctyne handle at a specific site on the antibody, a drug-linker construct bearing the complementary functionality can be precisely attached, ensuring a defined drug-to-antibody ratio (DAR) and preserving the antibody's antigen-binding affinity.

Proteomics and Glycomics

Cyclooctyne-based probes are invaluable for the identification and characterization of proteins and glycans. In a typical workflow, cells are metabolically labeled with a precursor containing an azide group (e.g., an azido sugar for glycan labeling or an azido-amino acid for protein labeling). The azide-modified biomolecules can then be selectively captured or visualized by reaction with a cyclooctyne-functionalized tag, such as biotin for affinity purification and subsequent mass spectrometry analysis, or a fluorophore for imaging.

Elucidating Signaling Pathways

Metabolic glycoengineering combined with SPAAC provides a powerful strategy to investigate the role of glycosylation in cellular signaling. For instance, O-GlcNAcylation, a dynamic post-translational modification, is known to modulate numerous signaling pathways. By labeling O-GlcNAcylated proteins with an azido-sugar and subsequently reacting them with a cyclooctyne probe, researchers can identify and quantify changes in O-GlcNAcylation on key signaling proteins in response to various stimuli, thereby dissecting the intricate roles of this modification in signal transduction.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing cyclooctyne linkers.

Protocol for Site-Specific Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol describes the synthesis of a site-specific ADC by first introducing an azide handle onto the antibody and then conjugating a DBCO-functionalized drug linker.

Materials:

-

Monoclonal antibody (mAb)

-

NHS-PEG4-Azide

-

DBCO-linker-drug (e.g., DBCO-Val-Cit-PABC-MMAE)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Amicon Ultra Centrifugal Filter Units (or equivalent)

-

Size Exclusion Chromatography (SEC) column

Procedure:

-

Antibody Preparation and Azide Modification:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit.

-

Adjust the antibody concentration to 1-5 mg/mL in PBS.

-

Prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO immediately before use.

-

Add a 10-20 fold molar excess of the NHS-PEG4-Azide solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

Remove excess, unreacted NHS-PEG4-Azide by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit. Repeat the buffer exchange at least three times.

-

-

SPAAC Conjugation:

-

Prepare a 10 mM stock solution of the DBCO-linker-drug in DMSO.

-

Add a 2-5 fold molar excess of the DBCO-linker-drug solution to the azide-modified antibody solution.

-

Incubate the reaction mixture overnight at 4°C with gentle agitation.

-

The progress of the reaction can be monitored by Hydrophobic Interaction Chromatography (HIC) or LC-MS.

-

-

Purification and Characterization:

-

Purify the ADC from unreacted drug-linker and other impurities using an SEC column equilibrated with PBS, pH 7.4.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using HIC or UV-Vis spectroscopy, and confirm its integrity and purity using SDS-PAGE and SEC.

-

Protocol for Metabolic Labeling of Cell Surface Glycans and Fluorescent Detection

This protocol outlines the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling via SPAAC for imaging.

Materials:

-

Adherent mammalian cells (e.g., HeLa)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 or DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Dilute the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.

-

Replace the existing medium with the Ac₄ManNAz-containing medium and incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-20 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

-

(Optional) Stain the cell nuclei with Hoechst 33342 or DAPI according to the manufacturer's instructions.

-

Image the cells using a fluorescence microscope with appropriate filter sets.

-

Conclusion

Cyclooctyne linkers are at the forefront of bioorthogonal chemistry, enabling researchers to forge precise and stable connections between molecules in complex biological systems. Their application in SPAAC reactions has revolutionized fields ranging from drug development to fundamental cell biology. By providing a toolbox of reagents with tunable reactivity and properties, cyclooctyne chemistry offers unprecedented control over the modification of biomolecules. As our understanding of biological processes deepens, the demand for such precise chemical tools will undoubtedly continue to grow, further solidifying the indispensable role of cyclooctyne linkers in the future of biomedical research and therapeutic innovation.

References

- 1. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. O-GlcNAcylation site mapping by (azide-alkyne) click chemistry and mass spectrometry following intensive fractionation of skeletal muscle cells proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sco-peg3-nhs for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sco-peg3-nhs is a chemical modification reagent used for the covalent labeling of proteins and other biomolecules. This reagent combines a cyclooctyne (SCO) moiety with a short polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment to primary amines on the protein surface, a process known as PEGylation. This modification can enhance the therapeutic properties of proteins by improving their stability, solubility, and pharmacokinetic profiles.[1][2][3] PEGylation can also reduce the immunogenicity of therapeutic proteins.[2][3]

The SCO group is a reactive handle for "click chemistry," a type of bioorthogonal reaction. This allows for the subsequent, highly specific attachment of other molecules, such as fluorescent dyes, imaging agents, or drug molecules, that have a corresponding azide group.

This document provides detailed protocols for the use of this compound in protein labeling, including reaction conditions, purification methods, and troubleshooting.

Chemical Properties and Reaction Mechanism

Chemical Structure:

-

SCO (Cyclooctyne): Provides a reactive group for copper-free click chemistry.

-

PEG3 (Triethylene glycol): A short, hydrophilic spacer that can improve solubility and reduce steric hindrance.

-

NHS (N-hydroxysuccinimide) Ester: Reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.

Reaction Mechanism:

The labeling process occurs in two main steps. The first is the reaction of the NHS ester with a primary amine on the protein. This reaction is a nucleophilic acyl substitution. The optimal pH for this reaction is typically between 7.2 and 8.5. At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the NHS ester is prone to hydrolysis.

References

Application Notes & Protocols: A Step-by-Step Guide for Sco-peg3-nhs Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of Sco-peg3-nhs to antibodies. The protocol details the necessary steps from antibody preparation and conjugation to the purification and characterization of the final conjugate. This process is critical for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, where polyethylene glycol (PEG) linkers are utilized to enhance solubility, stability, and pharmacokinetic profiles.[][2][3][4]

Introduction

N-hydroxysuccinimide (NHS) esters are widely used for conjugating molecules to primary amines, such as the lysine residues present on antibodies.[] The this compound linker incorporates a PEG spacer, which offers several advantages in bioconjugation. PEGylation, the process of attaching PEG chains, can improve the bioavailability and stability of therapeutic proteins and reduce their immunogenicity. This protocol outlines a reproducible method for the covalent attachment of this compound to an antibody.

Experimental Workflow Overview

The conjugation process involves a series of sequential steps, starting with the preparation of the antibody and the this compound reagent, followed by the conjugation reaction, and concluding with the purification and characterization of the resulting antibody conjugate.

Caption: Experimental workflow for this compound conjugation to antibodies.

Materials and Reagents

| Reagent/Material | Recommended Specifications |

| Antibody (e.g., IgG) | ≥ 2 mg/mL in a suitable buffer |

| This compound | High purity grade |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Molecular biology grade |

| Conjugation Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 |

| Quenching Buffer | 1 M Tris-HCl, pH 7.4 or 1 M Glycine |

| Purification System | Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system |

| Analytical Instruments | UV-Vis Spectrophotometer, Mass Spectrometer (optional) |

Detailed Experimental Protocols

It is crucial to remove any buffers containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) as they will compete with the antibody for reaction with the NHS ester.

-

Select a Purification Method: Utilize desalting spin columns, dialysis, or tangential flow filtration for buffer exchange.

-

Prepare Conjugation Buffer: Prepare a fresh, amine-free conjugation buffer such as 0.1 M sodium bicarbonate, adjusted to pH 8.3-8.5.

-

Perform Buffer Exchange: Follow the manufacturer's instructions for the chosen method to exchange the antibody storage buffer with the conjugation buffer.

-

Determine Antibody Concentration: After buffer exchange, measure the antibody concentration using a NanoDrop spectrophotometer at 280 nm (A280).

NHS esters are moisture-sensitive. Therefore, the reagent should be handled in a dry environment and dissolved immediately before use.

-

Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

The reaction involves the covalent attachment of the this compound to the primary amines of the antibody.

Caption: Chemical reaction of this compound with an antibody.

-

Calculate Molar Ratio: A molar excess of the this compound reagent to the antibody is required. A typical starting point is a 10:1 to 20:1 molar ratio of linker to antibody. The optimal ratio should be determined empirically for each specific antibody and application.

-

Initiate the Reaction: While gently stirring the antibody solution, add the calculated volume of the 10 mM this compound stock solution dropwise.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, protected from light.

-